molecular formula C19H21ClN2O4S B245517 1-(3-Chloro-2-methylphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

1-(3-Chloro-2-methylphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

Cat. No. B245517
M. Wt: 408.9 g/mol
InChI Key: HEMJFGZJTZITDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as TAK-147 and has shown promising results in various studies.

Mechanism of Action

TAK-147 works by blocking the serotonin receptor, which is responsible for regulating mood, appetite, and sleep. This compound has a high affinity for the serotonin receptor, which makes it a potent antagonist. By blocking the serotonin receptor, TAK-147 can help regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
TAK-147 has been shown to have several biochemical and physiological effects. This compound can help regulate the levels of serotonin in the brain, which can improve mood and reduce symptoms of depression and anxiety. TAK-147 has also been shown to have anti-inflammatory effects, which can help reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

TAK-147 has several advantages for lab experiments, including its high potency and selectivity for the serotonin receptor. This compound is also relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, TAK-147 also has some limitations, including its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of TAK-147. One potential direction is the development of new compounds that are more potent and selective for the serotonin receptor. Another direction is the study of TAK-147 in combination with other drugs, which may have synergistic effects. Finally, future studies may focus on the potential use of TAK-147 in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia.
In conclusion, TAK-147 is a promising compound that has shown potential for use in scientific research. This compound has several advantages, including its high potency and selectivity for the serotonin receptor. However, further research is needed to fully understand the potential benefits and limitations of TAK-147.

Synthesis Methods

The synthesis method for TAK-147 involves several steps, including the reaction of 3-chloro-2-methylphenylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with piperazine and sulfonyl chloride. The resulting compound is then purified to obtain TAK-147.

Scientific Research Applications

TAK-147 has been studied for its potential use as a selective serotonin receptor antagonist. This compound has shown promising results in various studies, including the treatment of depression, anxiety, and other psychiatric disorders. TAK-147 has also been studied for its potential use in the treatment of pain and inflammation.

properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

InChI

InChI=1S/C19H21ClN2O4S/c1-14-16(20)3-2-4-17(14)21-7-9-22(10-8-21)27(23,24)15-5-6-18-19(13-15)26-12-11-25-18/h2-6,13H,7-12H2,1H3

InChI Key

HEMJFGZJTZITDR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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